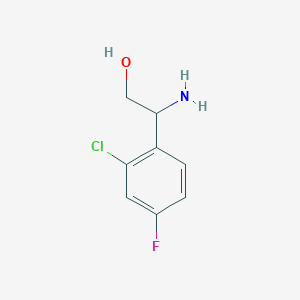
2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol is a chemical compound with the molecular formula C8H9ClFNO and a molecular weight of 189.6145632. It is characterized by the presence of an amino group, a chloro group, and a fluoro group attached to a phenyl ring, along with an ethan-1-ol moiety .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol typically involves the reaction of 2-chloro-4-fluoroaniline with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and distillation to obtain the final product .
化学反应分析
Types of Reactions
2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted phenyl derivatives.
科学研究应用
2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and fluoro groups can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
- 2-Amino-2-(2,5-dichlorophenyl)ethan-1-ol
- 2-Amino-2-(2,4-difluorophenyl)ethan-1-ol
- 2-Amino-2-(2-chloro-4-methylphenyl)ethan-1-ol
Uniqueness
2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
生物活性
2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol, also known as (R)-2-amino-2-(2-chloro-4-fluorophenyl)ethanol, is an organic compound with significant biological activity due to its structural and stereochemical properties. The compound features a chiral center and contains an amino group (-NH₂), a hydroxyl group (-OH), and a substituted phenyl ring with chlorine and fluorine atoms. This unique structure contributes to its interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Structural Characteristics
The molecular formula of this compound is C8H10ClFNO, and it has a molecular weight of approximately 226.08 g/mol. Its chiral nature allows for distinct biological interactions compared to its enantiomers or racemic mixtures. The presence of both chloro and fluoro substituents enhances its selectivity towards certain targets, which is vital for its potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀ClFNO |
| Molecular Weight | 226.08 g/mol |
| Chiral Center | Yes |
| Functional Groups | Amino (-NH₂), Hydroxyl (-OH) |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The amino and hydroxyl groups facilitate hydrogen bonding, enhancing binding affinity to biological targets. The compound has been studied for its potential role as an inhibitor or modulator in various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as a competitive inhibitor for certain enzymes, affecting metabolic pathways.
- Receptor Modulation : It can interact with receptor sites, potentially altering signal transduction processes.
Biological Activity Studies
Research has demonstrated that this compound exhibits various biological activities, including cytotoxicity against cancer cell lines and antimicrobial properties.
Cytotoxicity
A study assessed the cytotoxic effects of the compound on different cancer cell lines, revealing significant activity against A172 and AGS cell lines with IC50 values of 63.385 µM and 32.210 µM, respectively. Notably, it showed no cytotoxic effects on other cell lines like CaCo-2, HeLa, or HepG2 .
Table: Cytotoxicity Data
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A172 | 63.385 | Moderate cytotoxicity |
| AGS | 32.210 | High cytotoxicity |
| CaCo-2 | >256 | No cytotoxicity |
| HeLa | >256 | No cytotoxicity |
| HepG2 | >256 | No cytotoxicity |
Antimicrobial Activity
The compound's antimicrobial properties were evaluated against several reference microbial strains (e.g., E. coli, S. aureus). However, no significant minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) was observed within the tested range .
Case Studies
Several studies have highlighted the therapeutic potential of this compound in drug discovery:
- Neurological Disorders : As a key intermediate in synthesizing pharmaceutical agents targeting neurological disorders, this compound shows promise in developing treatments .
- Cancer Therapy : Its ability to selectively inhibit cancer cell growth while sparing healthy cells positions it as a candidate for further research in anticancer drug development .
属性
分子式 |
C8H9ClFNO |
|---|---|
分子量 |
189.61 g/mol |
IUPAC 名称 |
2-amino-2-(2-chloro-4-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H9ClFNO/c9-7-3-5(10)1-2-6(7)8(11)4-12/h1-3,8,12H,4,11H2 |
InChI 键 |
YYOIWLGZZGFMGF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1F)Cl)C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















